6-Methoxypyrimidine-2(1H)-thione

Description

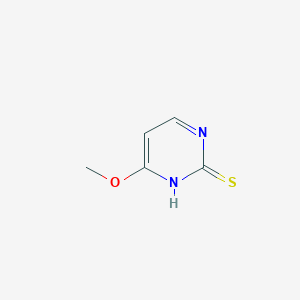

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-8-4-2-3-6-5(9)7-4/h2-3H,1H3,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEYHGLBPSPCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613121 | |

| Record name | 6-Methoxypyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30020-46-3 | |

| Record name | 6-Methoxypyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methoxypyrimidine 2 1h Thione and Analogues

Conventional Synthetic Routes

Conventional methods for synthesizing 6-Methoxypyrimidine-2(1H)-thione and its analogues have been well-established, primarily relying on cyclization reactions. These routes often involve the condensation of a 1,3-dicarbonyl compound or a similar precursor with a thiourea (B124793) derivative.

Cyclization Reactions with Thiourea

The cornerstone for the synthesis of pyrimidine-2(1H)-thiones is the cyclocondensation reaction between a 1,3-dicarbonyl compound and thiourea. In this reaction, the thiourea molecule provides the N-C-N backbone which reacts with the two carbonyl groups of the other reactant to form the heterocyclic ring.

For the specific synthesis of this compound, a key precursor is a methoxy-substituted β-dicarbonyl compound, such as 1,1,3,3-tetramethoxypropane (B13500) or malonaldehyde bis(dimethyl acetal), which can be hydrolyzed in situ to malondialdehyde. The reaction proceeds under acidic or basic conditions, where thiourea acts as a binucleophile, attacking the carbonyl carbons to form a cyclic intermediate that subsequently dehydrates to yield the pyrimidine-2(1H)-thione ring. The use of thiourea is critical for incorporating the thione group at the 2-position of the pyrimidine (B1678525) ring. Intramolecular cyclization strategies, sometimes catalyzed by chiral thioureas, have also been explored for creating complex, substituted pyrimidine structures rsc.org.

Biginelli Reaction Derivatives

The Biginelli reaction, a one-pot multicomponent reaction first reported in 1893, is a powerful and widely used method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogues (DHPMs). nih.gov The classical reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or, in this case, thiourea. acs.orgresearchgate.net

Using thiourea in place of urea directly yields 3,4-dihydropyrimidin-2(1H)-thiones. While the direct product is a dihydropyrimidine (B8664642), subsequent oxidation or aromatization steps can be employed to produce the fully aromatic pyrimidine-2(1H)-thione. However, the Biginelli reaction itself provides the core heterocyclic structure efficiently. The reaction can be catalyzed by various Lewis or Brønsted acids. researchgate.net For the synthesis of analogues of this compound, a substituted aldehyde and a suitable β-ketoester would be chosen to provide the desired substitution pattern on the final pyrimidine ring.

Table 1: Examples of Biginelli Reaction Conditions for Dihydropyrimidin-2(1H)-thione Synthesis This table is interactive. Sort and filter to explore the data.

Reactions Involving Beta-Ketoesters

Beta-ketoesters are fundamental building blocks in pyrimidine synthesis, most notably as a key component in the Biginelli reaction. researchgate.net The general synthesis of a pyrimidine-2(1H)-thione involves the condensation of a β-ketoester with thiourea. The β-ketoester provides a 1,3-dielectrophilic three-carbon fragment that reacts with the nucleophilic nitrogens of thiourea.

The reaction is typically performed in an alcoholic solvent with an acid or base catalyst. The choice of β-ketoester determines the substituent at the 4- and 6-positions of the resulting pyrimidine ring. To synthesize this compound, a β-ketoester containing a methoxy (B1213986) group at the appropriate position would be required. Alternatively, related precursors like β-diketones or malonic esters can be used. organic-chemistry.org The versatility of commercially available β-ketoesters allows for the synthesis of a wide library of substituted pyrimidine-2(1H)-thiones. researchgate.net

Multi-Component Reaction Approaches

The Biginelli reaction is a prime example of an MCR used for the synthesis of pyrimidine-2(1H)-thione precursors. researchgate.net It combines an aldehyde, a β-dicarbonyl compound, and thiourea in one pot to rapidly construct the dihydropyrimidine core. nih.govresearchgate.net Other MCRs have been developed to produce various substituted pyrimidines and fused pyrimidine systems. researchgate.netthieme-connect.de These reactions often proceed under mild conditions and can be catalyzed by a range of catalysts, including acids, bases, or metal salts, sometimes even in the absence of a catalyst. researchgate.net The diversity of accessible starting materials makes MCRs a powerful tool for generating libraries of complex pyrimidine derivatives for further study. nih.gov

Microwave-Assisted Synthesis Protocols

In recent years, microwave-assisted organic synthesis has emerged as a valuable technique to accelerate chemical reactions. bohrium.com This method often leads to higher yields, shorter reaction times, and cleaner reactions compared to conventional heating methods. nih.gov The synthesis of pyrimidine derivatives, including methoxy-substituted pyrimidine-2(1H)-thiones, has significantly benefited from this technology. bohrium.comnih.gov For instance, microwave irradiation has been successfully applied to the Biginelli condensation and other cyclization reactions, reducing reaction times from hours to mere minutes. jocpr.comnanobioletters.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyrimidine Derivative jocpr.com This table is interactive. Sort and filter to explore the data.

Solid-Phase Microwave Methods for Methoxy-Substituted Pyrimidine-2(1H)-thiones

The combination of solid-phase synthesis (SPS) with microwave irradiation offers a powerful platform for the rapid synthesis of heterocyclic libraries. nih.gov In this approach, the pyrimidine core is constructed on a solid support, such as a polystyrene resin. jocpr.commdpi.com This simplifies the purification process, as excess reagents and by-products can be removed by simple filtration.

The synthesis typically begins by anchoring a suitable starting material to the resin. Subsequent reaction steps, such as the cyclization with a 1,3-dicarbonyl compound and thiourea, are carried out on the solid support. Microwave irradiation is used to accelerate these reaction steps significantly. jocpr.com Finally, the desired pyrimidine-2(1H)-thione is cleaved from the resin. This combined approach allows for the efficient and automated synthesis of libraries of substituted pyrimidines, which is highly valuable in medicinal chemistry and drug discovery. nih.gov

Derivatization Strategies for this compound

The inherent reactivity of the thione group in this compound allows for a variety of derivatization strategies, enabling the synthesis of a wide range of functionalized pyrimidine compounds. These modifications are crucial for developing new therapeutic agents and materials with tailored properties.

The sulfur atom in the thione moiety of pyrimidine-2-thiones is a soft nucleophile, making it susceptible to alkylation by various electrophiles, most commonly alkyl halides. This S-alkylation reaction is a fundamental strategy for introducing diverse substituents at the 2-position of the pyrimidine ring, leading to the formation of 2-(alkylthio)pyrimidines. These derivatives are important intermediates for further synthetic transformations.

The general reaction involves the treatment of the pyrimidine-2-thione with an alkylating agent in the presence of a base. The choice of base and solvent can influence the reaction's efficiency and selectivity. For instance, the S-alkylation of pyrimidin-4-one derivatives has been successfully carried out using various alkyl halides in dimethylformamide (DMF) with potassium carbonate (K2CO3) as the base at room temperature. nih.gov This method provides a straightforward route to 2-(substituted thio)pyrimidin-4-ones. nih.gov Similarly, the reaction of 3,4-dihydro-1H-pyrimidine-2-thione derivatives with ethyl chloroacetate (B1199739) in absolute ethanol (B145695) has been reported to yield the corresponding ethyl [4-(1-methyl-1H-pyrrol-2-yl)-6-(5-substituted-thiophen-2-yl)-1,6-dihydro-pyrimidin-2-ylsulfanyl]-acetates. nih.gov

A study on the chemoselective alkylation of thiols provides a detailed investigation into the reaction of thiols with halides, which is directly applicable to the S-alkylation of this compound. nih.gov The reaction conditions for the S-alkylation of pyrimidine-2-thiones with various alkyl halides typically involve a base such as potassium carbonate in a solvent like DMF, with the reaction proceeding at room temperature. nih.gov

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) |

| Pyrimidin-4-one | Alkyl halides | K2CO3 | DMF | Room Temperature | 2-(substituted thio)pyrimidin-4-ones | N/A |

| 3,4-dihydro-1H-pyrimidine-2-thione | Ethyl chloroacetate | N/A | Absolute Ethanol | Water Bath | Ethyl [4-(1-methyl-1H-pyrrol-2-yl)-6-(5-substituted-thiophen-2-yl)-1,6-dihydro-pyrimidin-2-ylsulfanyl]-acetate | N/A |

| 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Methyl iodide | N/A | N/A | N/A | Methylmercaptan analogs | N/A |

| 2-thiopyrimidine | Chloromethyl ethers | K2CO3 | DMF | Room Temperature | 2-S-alkyl pyrimidines | N/A |

| 2-thiopyrimidine | Alkyl halide | CH3ONa | CH3OH | Room Temperature | 2-S-alkyl pyrimidines | N/A |

The functionalized pyrimidine-2-thione derivatives, particularly those obtained from S-alkylation with reagents containing additional reactive sites, can undergo intramolecular cyclization to form fused heterocyclic systems. These heterocyclization reactions are a powerful tool for constructing complex polycyclic molecules with potential biological activities.

A prominent example is the synthesis of thiazolo[3,2-a]pyrimidine derivatives. This is often achieved by reacting pyrimidine-2-thiones with α-haloketones. nih.gov The initial step is the S-alkylation of the thione, followed by an intramolecular condensation between the activated methylene (B1212753) group of the S-alkyl chain and a nitrogen atom of the pyrimidine ring, leading to the formation of the fused thiazole (B1198619) ring. For instance, the reaction of 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives with ethyl bromoacetate (B1195939) in acetone (B3395972) under catalyst-free conditions yields 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives in good yields. researchgate.net The proposed mechanism involves the initial condensation of the dihydropyrimidinthione with ethyl bromoacetate, followed by a nucleophilic attack of the NH group on the ester's carbonyl carbon, leading to cyclization and the elimination of ethanol. researchgate.net

Another strategy involves the one-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives from 5-ethoxycarbonyl-6-methyl-4-aryl-3,4-dihydro-2(1H)-pyrimidin-2-thione (DHPM) derivatives and in-situ generated bromo-ketones. nih.gov This method offers an efficient route to these fused systems. nih.gov Furthermore, intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides using polyphosphoric acid (PPA) is another effective method for synthesizing thiazolo[3,2-a]pyrimidines. acs.org

The reaction of 6-cyclopent-2-enyl-5-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with reagents like pyridine (B92270) hydrotribromide can lead to the formation of pyrimidine annulated heterocycles, demonstrating the versatility of pyrimidine derivatives in constructing complex fused systems. researchgate.netresearchgate.net

| Starting Material | Reagent(s) | Conditions | Product | Yield (%) |

| 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione | Ethyl bromoacetate | Acetone, Catalyst-free | 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one | Good |

| 5-ethoxycarbonyl-6-methyl-4-aryl-3,4-dihydro-2(1H)-pyrimidin-2-thione | α-H carbonyl compounds, Bromine | Temperature controlled | Thiazolo[3,2-a]pyrimidine derivatives | N/A |

| 2-phenacylthio-dihydropyrimidine hydrobromides | Polyphosphoric acid | Heating | Thiazolo[3,2-a]pyrimidines | N/A |

| 6-cyclopent-2-enyl-5-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Pyridine hydrotribromide | N/A | Pyrimidine annulated heterocycles | N/A |

Green Chemistry Approaches in Pyrimidine Thione Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. These approaches focus on the use of safer solvents, catalysts, and energy sources.

Ultrasound irradiation has emerged as a powerful tool in the synthesis of pyrimidine-2-thione derivatives. researchgate.netshd.org.rsnih.govnih.govnih.gov The application of ultrasound can significantly shorten reaction times and improve product yields compared to conventional heating methods. researchgate.netshd.org.rs For example, the synthesis of pyrimidine-2-thione derivatives from chalcones and thiourea under ultrasonic conditions was achieved in 20-30 minutes with improved yields of 20-30% compared to the 6 hours required for thermal heating. researchgate.netshd.org.rs This method offers a milder and cleaner alternative for these reactions. researchgate.netshd.org.rs

Microwave-assisted synthesis is another green technique that has been successfully employed for the synthesis of pyrimidine derivatives. nih.govijper.org Microwave heating can accelerate reaction rates, leading to shorter reaction times and often higher yields. ijper.org For instance, the microwave-assisted synthesis of pyrimidine derivatives from chalcones and urea resulted in excellent yields in just 7-10 minutes. ijper.org

Solvent-free synthesis is a key principle of green chemistry, aiming to eliminate the use of volatile and often hazardous organic solvents. researchgate.netresearchgate.net The Biginelli condensation, a classic method for pyrimidine synthesis, can be performed under solvent-free conditions using various catalysts. longdom.org For example, the synthesis of dihydropyrimidin-2(1H)-thiones has been achieved in a one-pot, solvent-free reaction catalyzed by trifluoroacetic acid, with the reaction proceeding by heating at 65-70°C. longdom.org

| Green Chemistry Approach | Starting Materials | Catalyst/Conditions | Product | Reaction Time | Yield (%) |

| Ultrasound Irradiation | Chalcones, Thiourea | Room Temperature | Pyrimidine-2-thione derivatives | 20-30 min | 73-82 |

| Microwave Irradiation | Chalcones, Urea | KOH, Ethanol, 210 W | Pyrimidine derivatives | 7-10 min | Excellent |

| Solvent-Free Synthesis | Benzaldehyde (B42025), Ethyl acetoacetate, Thiourea | Trifluoroacetic acid, 65-70°C | Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | N/A | N/A |

Advanced Chemical Reactivity and Derivatization of 6 Methoxypyrimidine 2 1h Thione

Nucleophilic Substitution Reactions

The thione group in 6-methoxypyrimidine-2(1H)-thione exists in tautomeric equilibrium with its thiol form, 6-methoxypyrimidine-2-thiol. This allows for nucleophilic substitution reactions to occur readily at the sulfur atom, a class of reactions commonly referred to as S-alkylation. These reactions are fundamental in the derivatization of pyrimidine-2-thiones.

The S-alkylation of pyrimidine-2-thiones is typically carried out by treating the substrate with an alkyl halide in the presence of a base. The base deprotonates the thiol tautomer, forming a highly nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkylating agent. A variety of alkylating agents can be employed, leading to a wide array of 2-(alkylthio)pyrimidine derivatives. While specific studies on this compound are not extensively documented, the reactivity is well-established for analogous pyrimidine-2-thiones. For instance, the reaction of pyrimidine-2-thiones with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate in a solvent such as ethanol (B145695) or DMF proceeds smoothly to yield the corresponding ethyl (pyrimidin-2-ylthio)acetate derivatives.

| Reactant 1 | Reactant 2 | Reagent/Solvent | Product | Reference |

| Pyrimidine-2-thione derivative | Ethyl chloroacetate | K2CO3 / DMF | Ethyl 2-(pyrimidin-2-ylthio)acetate derivative | jmaterenvironsci.com |

| Pyrimidine-2-thione derivative | Alkyl halide | CH3ONa / CH3OH | 2-(Alkylthio)pyrimidine derivative |

Oxidation Reactions

The sulfur atom in this compound is susceptible to oxidation by various oxidizing agents. The nature of the product depends on the strength of the oxidant and the reaction conditions.

Mild oxidation, for example with hydrogen peroxide, can lead to the formation of the corresponding disulfide, bis(6-methoxypyrimidin-2-yl) disulfide. This reaction proceeds through the thiol tautomer.

More vigorous oxidation can lead to the formation of sulfonic acid derivatives or even the replacement of the sulfur atom with an oxygen atom, converting the thione into its corresponding oxo-analogue, 6-methoxypyrimidin-2(1H)-one. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are often employed for such transformations.

Another important reaction involving the thione group is desulfurization. This can be achieved using reducing agents like Raney nickel. biosynth.com The reaction involves the hydrogenolysis of the carbon-sulfur bond, leading to the formation of 6-methoxypyrimidine. This transformation is a useful synthetic tool for removing the thione functionality and accessing the corresponding desulfurized pyrimidine (B1678525).

| Reactant | Reagent | Product | Reference |

| This compound | Hydrogen Peroxide (mild) | bis(6-methoxypyrimidin-2-yl) disulfide | |

| This compound | m-CPBA | 6-Methoxypyrimidin-2(1H)-one | |

| This compound | Raney Nickel | 6-Methoxypyrimidine | biosynth.com |

Condensation Reactions

The active methylene (B1212753) group at the C5 position of the pyrimidine ring, activated by the adjacent carbonyl-like character at C4 and C6, can in some pyrimidine systems participate in condensation reactions with aldehydes and ketones. However, for this compound, condensation reactions more commonly involve derivatized forms. For example, after conversion of the thione to a hydrazide derivative, this can readily condense with aldehydes. ekb.eg

Specifically, a hydrazide derivative of a pyrimidinethione can react with benzaldehyde (B42025) in the presence of a base like sodium ethoxide in ethanol. ekb.eg The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to form the corresponding N'-benzylidene-carbohydrazide derivative.

| Reactant 1 | Reactant 2 | Reagent/Solvent | Product | Reference |

| Pyrimidinethione carbohydrazide | Benzaldehyde | Sodium ethoxide / Ethanol | N'-Benzylidene-pyrimidinethione carbohydrazide | ekb.eg |

Ring Transformations

Ring transformations are intriguing reactions in heterocyclic chemistry where the atoms of the ring are rearranged or replaced. A notable example applicable to derivatives of this compound is the Dimroth rearrangement. nih.govrsc.orgbenthamscience.comrsc.org

The Dimroth rearrangement typically occurs in N-alkylated 2-iminopyrimidines, which can be conceptually derived from this compound. The process involves the opening of the pyrimidine ring followed by re-cyclization, resulting in the exchange of the exocyclic and endocyclic nitrogen atoms. For instance, an N-alkyl-2-iminopyrimidine can rearrange to a 2-(alkylamino)pyrimidine. nih.govrsc.org This rearrangement is often catalyzed by acid or base and can be influenced by temperature. benthamscience.com The reaction proceeds through a ring-opened intermediate, which allows for the intramolecular migration and subsequent ring closure to form the thermodynamically more stable isomer.

| Starting Material | Conditions | Product | Reference |

| 1-Alkyl-2-iminopyrimidine | Base or Acid | 2-(Alkylamino)pyrimidine | nih.govrsc.org |

| 1,2-Dihydro-2-imino-1,4-dimethylpyrimidine | Alkaline hydrolysis | 4-Methyl-2-methylaminopyrimidine | rsc.org |

Reactivity of Thione Functional Group

The thione functional group is the most reactive site in this compound and is central to its diverse derivatization chemistry. Its reactivity stems from the thione-thiol tautomerism and the polarizability of the C=S bond.

As discussed under nucleophilic substitution, S-alkylation is a primary reaction, leading to 2-(alkylthio)pyrimidines. These S-alkylated products are themselves versatile intermediates. The alkylthio group is a good leaving group and can be displaced by other nucleophiles, such as amines, to afford 2-aminopyrimidine (B69317) derivatives.

The thione group can also participate in cycloaddition reactions. For instance, photochemical reactions of pyrimidine-2-thione derivatives with alkynes can lead to the formation of thietes, which may then undergo ring cleavage to form thiol derivatives. researchgate.net

Furthermore, the thione can be converted to other functional groups. As mentioned in the oxidation section, it can be oxidized to a sulfonyl group or completely replaced by an oxygen atom to form the corresponding pyrimidinone. Desulfurization with Raney nickel provides a route to the parent pyrimidine. These transformations highlight the thione group as a key handle for the extensive modification of the pyrimidine scaffold.

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| S-Alkylation | Alkyl halide / Base | 2-(Alkylthio)pyrimidine | jmaterenvironsci.com |

| Nucleophilic displacement of alkylthio group | Amine | 2-Aminopyrimidine | |

| Photocycloaddition | Alkyne / Light | Thiete derivative (intermediate) | researchgate.net |

| Oxidation | m-CPBA | Pyrimidin-2(1H)-one | |

| Desulfurization | Raney Nickel | Pyrimidine | biosynth.com |

Computational Chemistry and Theoretical Investigations of 6 Methoxypyrimidine 2 1h Thione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 6-Methoxypyrimidine-2(1H)-thione, these calculations can predict its geometry, electronic structure, and spectroscopic features.

Density Functional Theory (DFT) has become a important tool for investigating the molecular structure and vibrational spectra of pyrimidine (B1678525) derivatives. nih.govnih.gov DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with various basis sets like 6-311++G(**), are employed to optimize the molecular geometry of pyrimidine compounds. nih.govresearchgate.net These calculations can determine bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

The vibrational frequencies of the molecule can also be calculated using DFT. nih.gov The theoretical infrared and Raman spectra predicted from these calculations generally show good agreement with experimental data, aiding in the assignment of vibrational modes. nih.govnih.gov Furthermore, DFT can be utilized to compute various thermodynamic properties, such as entropy, and their correlation with temperature based on the harmonic frequencies of the optimized structure. nih.gov Natural Bond Orbital (NBO) analysis, another aspect of DFT studies, provides insights into intramolecular charge transfer and hyperconjugative interactions within the molecule. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the electronic properties and reactivity of a molecule. wikipedia.org The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap, which is a key parameter for determining molecular stability and reactivity. wikipedia.orgschrodinger.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. schrodinger.comnih.gov

For pyrimidine derivatives, the HOMO-LUMO energy gap can be calculated using time-dependent DFT (TD-DFT). nih.gov This analysis helps in understanding the charge transfer characteristics within the molecule. nih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. These energies are valuable in predicting how the molecule will interact with other species. The HOMO-LUMO gap can also be correlated with the wavelengths of light a compound absorbs, which is measured experimentally using UV-Vis spectroscopy. schrodinger.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

In the context of this compound and its derivatives, molecular docking simulations are instrumental in identifying potential protein targets and elucidating the nature of ligand-protein interactions. nih.gov These simulations can predict the binding energy of the ligand to the protein's active site, with more negative values indicating a stronger binding affinity. nih.gov

The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.gov For instance, in studies of pyrimidine-2-thione derivatives as potential anticancer agents, molecular docking has been used to investigate their interactions with targets like the H-RAS protein. nih.govnih.gov This detailed interaction analysis is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. nih.gov

Structure-Activity Relationship (SAR) Derivations via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods are increasingly used to derive SARs, providing a rational basis for lead optimization in drug discovery. rsc.org

For pyrimidine derivatives, computational SAR studies often involve correlating calculated molecular descriptors with experimentally determined biological activities. These descriptors can include electronic properties (like HOMO-LUMO energies and charge distributions), steric properties (such as molecular volume and surface area), and hydrophobic properties. By identifying which molecular features are critical for activity, researchers can design new compounds with improved potency and selectivity. nih.gov For example, SAR studies on dihydropyrimidine-2-thiones as potential SARS-CoV-2 inhibitors have been guided by predictive docking tools to optimize interactions with the target protein. rsc.orgnih.gov

Prediction of Adsorption Behavior and Inhibitory Mechanisms

Computational methods can also be used to predict the adsorption behavior of molecules on surfaces and to elucidate inhibitory mechanisms. This is particularly relevant in fields like corrosion inhibition.

Studies on pyrimidine-2-thione derivatives have shown their potential as corrosion inhibitors for mild steel in acidic environments. rsc.org Computational studies in this area can provide mechanistic insights into how these molecules adsorb onto the metal surface. rsc.org Quantum chemical calculations can be used to determine the regions of the molecule that are most likely to interact with the surface. The adsorption process, which can be modeled using isotherms like the Langmuir isotherm, is a key aspect of the inhibitory mechanism. rsc.org By understanding the adsorption behavior, it is possible to design more effective corrosion inhibitors. Furthermore, computational approaches can predict the inhibitory mechanisms of compounds targeting biological pathways, such as the inhibition of pyrimidine biosynthesis. nih.gov

Coordination Chemistry of 6 Methoxypyrimidine 2 1h Thione and Thione Analogues

Ligand Properties of Pyrimidine-2(1H)-thiones

Pyrimidine-2(1H)-thiones are heterocyclic compounds that have garnered significant interest in coordination chemistry. researchgate.net These molecules are considered "privileged ligands" due to their synthetic flexibility and sensitivity and selectivity toward a variety of metal atoms. researchgate.net Their importance stems from the presence of multiple potential donor atoms—two nitrogen atoms within the pyrimidine (B1678525) ring and an exocyclic sulfur atom. The sulfur atom, being a soft donor, shows a strong affinity for soft metal ions. researchgate.net This contrasts with their oxygen analogues, pyrimidine-2-ones, where the exocyclic oxygen atom has a much lower tendency to bind to transition metals.

Thione-Thiolate Ligand Coordination Modes

Pyrimidine-2(1H)-thiones exist in a tautomeric equilibrium between the thione form (containing a C=S bond and an N-H bond) and the thiol form (containing a C-S-H bond and a C=N bond). This property allows for versatile coordination behaviors.

The primary coordination modes observed are:

Monodentate Coordination: In this mode, the ligand coordinates to a metal center through a single atom. For pyrimidine-2(1H)-thiones in their neutral (thione) form, coordination typically occurs through the exocyclic sulfur atom. This mode of binding is often observed in acidic or specific solvent conditions, such as with palladium(II) in a methanolic solution. capes.gov.br

Bidentate Chelation: This is a very common coordination mode where the ligand binds to a single metal center through two donor atoms. For pyrimidine-2(1H)-thiones, this usually occurs after the deprotonation of the N1-H proton, forming the thiolate anion. The ligand then coordinates through the exocyclic sulfur atom and one of the endocyclic (ring) nitrogen atoms (typically N3). researchgate.netcapes.gov.brresearchgate.net This S,N-ligation results in the formation of a stable, four-membered chelated ring, a recurring structural motif in the chemistry of these complexes. capes.gov.brresearchgate.net

Synthesis of Metal Complexes

The synthesis of metal complexes with pyrimidine-2(1H)-thione ligands is generally straightforward. A common method involves the reaction of the ligand with a metal salt (often a halide or acetate) in a suitable solvent like ethanol (B145695). nih.gov The reaction often proceeds by mixing the ligand and metal salts in a specific molar ratio, frequently 2:1 (ligand:metal). researchgate.netresearchgate.net An environmentally friendly alternative, the grindstone or mechanochemical method, has also been successfully employed, offering advantages such as reduced reaction times, simple workup procedures, and good yields. researchgate.netresearchgate.netasianpubs.org

Transition Metal Complexes (e.g., Pt, Pd, Zn, Cd, Hg, Cu)

A wide array of transition metal complexes have been synthesized using pyrimidine-2(1H)-thione and its analogues. Studies report the successful synthesis of complexes with metals such as manganese, cobalt, nickel, copper, zinc, cadmium, and palladium. researchgate.netresearchgate.netresearchgate.net

Palladium(II) Complexes: Complexes of palladium(II) with pyrimidine-2-thione have been prepared in both methanolic and aqueous solutions. capes.gov.br Depending on the pH, the ligand can coordinate as a neutral, S-bound monodentate ligand or as an anionic, S,N-bidentate chelating agent. capes.gov.br

Zinc(II), Cadmium(II), and Copper(II) Complexes: Complexes with these metals have been synthesized, often resulting in a [M(ligand)₂] stoichiometry. researchgate.netresearchgate.net For instance, complexes of 1H-4,4,6-trimethyl-3,4-dihydro-2-pyrimidinethione with Cu²⁺, Zn²⁺, and Cd²⁺ have been prepared and characterized. researchgate.net

Characterization of Coordination Compounds

To confirm the formation of the desired complexes and elucidate their structures, a combination of spectroscopic and analytical techniques is employed. researchgate.netasianpubs.org

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the ligand's coordination mode. In the case of N,S-bidentate chelation, the spectrum of the complex shows the disappearance of the ν(N-H) stretching band, indicating deprotonation of the pyrimidine ring. researchgate.net Furthermore, significant shifts in the thioamide bands (which have contributions from ν(C=S) and ν(C-N) vibrations) confirm the involvement of the sulfur and nitrogen atoms in bonding. researchgate.netresearchgate.net The appearance of new, low-frequency bands is attributed to ν(M-S) and ν(M-N) vibrations, providing direct evidence of coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to further probe the structure of the complexes in solution. The disappearance of the N-H proton signal upon complexation confirms the deprotonation and involvement of the nitrogen atom in coordination. researchgate.netresearchgate.net

Magnetic Susceptibility and Electronic Spectroscopy: These techniques provide insight into the electronic structure and geometry of the metal center. Magnetic moment measurements can distinguish between diamagnetic (e.g., square planar Ni(II)) and paramagnetic (e.g., octahedral Co(II)) complexes, helping to assign the coordination geometry. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to confirm the presence of coordinated or lattice water molecules by identifying mass loss at specific temperatures. researchgate.netresearchgate.net

Structural Analysis of Metal-Thione Complexes

Structural analysis, primarily through the interpretation of spectroscopic and magnetic data, reveals the coordination geometries of these metal complexes. The bidentate N,S-chelation through the exocyclic sulfur and an endocyclic nitrogen is a dominant structural feature, creating a four-membered ring. capes.gov.brresearchgate.net

The specific geometry adopted by the metal center is influenced by the metal ion itself and the surrounding ligands. Based on magnetic moment and spectroscopic studies, various geometries have been proposed for complexes with pyrimidine-2(1H)-thione analogues: researchgate.netresearchgate.net

Square Planar: This geometry is often suggested for complexes of Pd(II), Zn(II), and Cd(II). researchgate.netresearchgate.net

Octahedral: Octahedral geometry is commonly proposed for Co(II), Ni(II), and Mn(II) complexes, often with additional ligands like water molecules occupying the remaining coordination sites to complete the six-coordinate sphere. researchgate.netresearchgate.net

Distorted Octahedral: This geometry is suggested for Cu(II) complexes, which are prone to Jahn-Teller distortion. researchgate.netresearchgate.net

Below is a table summarizing the proposed geometries for various metal complexes with pyrimidine-2(1H)-thione analogues.

| Metal Ion | Ligand Analogue | Proposed Geometry | Reference(s) |

| Pd(II) | 1-(Phenylamino)-4,4,6-trimethyl-3,4-dihydropyrimidine-2-(1H)-thione | Square Planar | researchgate.net |

| Zn(II) | 1-(Phenylamino)-4,4,6-trimethyl-3,4-dihydropyrimidine-2-(1H)-thione | Square Planar | researchgate.net |

| Cd(II) | 1-(Phenylamino)-4,4,6-trimethyl-3,4-dihydropyrimidine-2-(1H)-thione | Square Planar | researchgate.net |

| Co(II) | 1-(Phenylamino)-4,4,6-trimethyl-3,4-dihydropyrimidine-2-(1H)-thione | Octahedral | researchgate.net |

| Ni(II) | 1-(Phenylamino)-4,4,6-trimethyl-3,4-dihydropyrimidine-2-(1H)-thione | Octahedral | researchgate.net |

| Cu(II) | 1-(Phenylamino)-4,4,6-trimethyl-3,4-dihydropyrimidine-2-(1H)-thione | Distorted Octahedral | researchgate.net |

Applications of Metal-Thione Complexes in Research

The metal complexes of pyrimidine-2(1H)-thiones are not only of structural interest but are also explored for their potential applications, particularly in the biological field. The coordination of the metal ion to the thione ligand can enhance or modify its biological activity.

Antibacterial Activity: Many of the synthesized complexes have been screened for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.netresearchgate.net In several studies, the metal complexes showed comparable or enhanced antibacterial properties compared to the free ligand, suggesting that chelation can play a significant role in their biological action. researchgate.netasianpubs.org For example, a nickel(II) complex of 1-(phenylamino)-4,4,6-trimethyl-3,4-dihydropyrimidine-2-(1H)-thione showed excellent antibacterial activity. researchgate.net

DNA Photocleavage: A notable area of research is the potential for these complexes to act as DNA photocleaving agents. researchgate.netasianpubs.org Upon irradiation, some complexes can generate reactive species that lead to the cleavage of DNA strands. This property is of interest for developing potential therapeutic agents. researchgate.net

Anticancer and Antifungal Research: Related thione-containing heterocyclic compounds and their metal complexes have shown promise as anticancer and antifungal agents, indicating a broader potential for pyrimidine-2(1H)-thione complexes in medicinal chemistry research. nih.govnih.gov

Biological and Pharmacological Research Applications of 6 Methoxypyrimidine 2 1h Thione Derivatives

Antimicrobial Activity Research

Derivatives of 6-Methoxypyrimidine-2(1H)-thione have demonstrated notable activity against a range of microbial pathogens.

Antibacterial Studies

The antibacterial potential of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria.

A study on novel 4-(6-methoxynaphthalen-2-yl)-6-(substituted aryl) pyrimidine-2(1H)-thione derivatives showed that these compounds possess moderate to good antibacterial activity. researchgate.net The activity was tested against Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). researchgate.net For instance, the 4-(6-methoxynaphthalen-2-yl)-6-(3-methoxyphenyl) pyrimidine-2(1H)-thione derivative displayed good antibacterial action against all tested pathogens except for P. aeruginosa. researchgate.net Another derivative in the same series showed good activity against E. coli and P. aeruginosa. researchgate.net

In another study, newly synthesized pyrimidine (B1678525) thiol derivatives were evaluated for their in-vitro antibacterial activity against Escherichia coli and Staphylococcus aureus. ekb.eg One of the compounds demonstrated moderate resistance against Escherichia coli. ekb.eg Additionally, some pyrimidine derivatives have been reported to show moderate to good antibacterial activity against various strains, including Bacillus subtilis, Bacillus sphaericus, Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella aerogenes, and Chromobacterium violaceum, with some being more active than the standard drug Ciprofloxacin. mdpi.com

The synthesis of 6H-1,2-oxazin-6-ones, derived from chalcones which can be related to pyrimidine precursors, also showed antibacterial potential against resistant human pathogenic bacteria, including MRSA and E. coli. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Derivative | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| 4-(6-methoxynaphthalen-2-yl)-6-(3-methoxyphenyl) pyrimidine-2(1H)-thione | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Good | researchgate.net |

| 4-(6-methoxynaphthalen-2-yl)-6-(phenyl) pyrimidine-2(1H)-thione derivative | Escherichia coli, Pseudomonas aeruginosa | Good | researchgate.net |

| Pyrimidine thiol derivative (Compound 6) | Escherichia coli | Moderate | ekb.eg |

Antifungal Studies

Research has also explored the antifungal properties of these derivatives.

In a study investigating new pyrimidine thiol derivatives, some compounds showed moderate resistance against Candida albicans. ekb.eg Another study focused on 5-cyano-6-oxo-1,6-dihydro-pyrimidine derivatives, which were screened for their antifungal activity against Candida albicans. nih.gov Certain derivatives with electron-withdrawing substitutions on the N-phenyl acetamide (B32628) ring of the 1,6-dihydropyrimidine moiety exhibited good activity, with some compounds showing a Minimum Inhibitory Concentration (MIC) value of 6.25 μg/ml. nih.gov

Furthermore, a series of 3,4-dihydropyrimidin-2(1H)-thione compounds were synthesized and tested against Candida albicans and Aspergillus flavus, with some derivatives showing significant potency. mdpi.com

Table 2: Antifungal Activity of Selected this compound Derivatives

| Derivative | Fungal Strain | Activity Level (MIC) | Reference |

|---|---|---|---|

| Pyrimidine thiol derivative (Compound 5 & 11) | Candida albicans | Moderate Resistance | ekb.eg |

| 5-cyano-6-oxo-4-substituted (aryl)-1,6-dihydropyrimidin-2-ylthio)-N-substituted (phenyl) acetamide (C4, C15, C20, C26, C37) | Candida albicans | 6.25 μg/ml | nih.gov |

Antitumor and Anticancer Potential

Derivatives of this compound have emerged as promising candidates in the search for new anticancer agents.

Research has shown that various pyrimidine derivatives possess antitumor properties. nih.govresearchgate.net For instance, a series of thieno[2,3-d]pyrimidine (B153573) derivatives were synthesized and showed cytotoxicity in a panel of colorectal, ovarian, and brain cancer cell lines. nih.gov One particular compound from this series was efficacious with IC50 values ranging from 0.6-1.2 μM in several cancer cell lines, while showing lower toxicity to normal cells. nih.gov

The anticancer evaluation of new pyrimidine-2(1H)-thione derivatives has also been a focus of research. researchgate.net Some of these compounds have been found to be potent against certain cancer cell lines. researchgate.net

Table 3: Anticancer Activity of Selected Pyrimidine Derivatives

| Derivative Class | Cancer Cell Lines | Activity (IC50) | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine derivative (6j) | Colon (HCT116, HCT15), Brain (LN-229, GBM-10), Ovarian (A2780, OV2008) | 0.6-1.2 μM | nih.gov |

| Thieno[2,3-c]pyridine (B153571) derivative (6i) | Head and neck (HSC3), Breast (T47D), Colorectal (RKO) | 10.8 µM, 11.7 µM, 12.4 µM | mdpi.com |

Enzyme Inhibition Studies (e.g., Tyrosinase Inhibition, COX Inhibition)

A significant aspect of the pharmacological activity of these derivatives is their ability to inhibit specific enzymes involved in disease processes.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest for treating skin hyperpigmentation disorders and have potential applications in cancer therapy. nih.gov An acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione was found to be a potent tyrosinase inhibitor, showing almost seven-fold better inhibition than a known inhibitor with an IC50 value of 1.97 μM. nih.gov Methoxy-substituted tyramine (B21549) derivatives have also been explored as tyrosinase inhibitors, with some showing a mixed type of inhibition. nih.gov

COX Inhibition: Cyclooxygenase (COX) enzymes are involved in inflammation and are targets for anti-inflammatory drugs. Several new 4-phenylpyrimidine-2(1H)-thiones have been investigated for their ability to inhibit COX-1 and COX-2 enzymes. nih.gov Some pyrimidine derivatives have demonstrated high selectivity towards COX-2, which is a desirable trait for anti-inflammatory agents with potentially fewer side effects. nih.gov

Mechanisms of Action Research (excluding human clinical trial data)

Understanding the mechanisms through which these derivatives exert their anticancer effects is crucial for their development as therapeutic agents.

Research on thieno[2,3-d]pyrimidine derivatives has shown that their anticancer efficacy can be attributed to the induction of apoptosis, oxidative stress, and mitotic catastrophe in cancer cells. nih.gov One potent compound from this series was found to induce the formation of reactive oxygen species and trigger apoptosis as the primary mechanism of cell death in certain ovarian cancer cell lines. nih.gov In other cell lines, it induced mitotic catastrophe, suggesting alternative cell death pathways when apoptotic machinery is compromised. nih.gov

Another study on a thieno[2,3-c]pyridine derivative indicated that it induced G2 phase arrest in the cell cycle, thereby inhibiting cancer cell proliferation. mdpi.com The mechanism of cell death was suggested to be different from apoptosis. mdpi.com The inhibition of topoisomerase II, an enzyme crucial for DNA replication, is another mechanism by which some pyrimidine derivatives exert their anticancer effects. nih.gov

Anti-inflammatory Research

Derivatives of pyrimidine, a core structure in this compound, have been the focus of extensive anti-inflammatory research due to their ability to target key inflammatory mediators. nih.gov Pyrimidine analogs have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. nih.govnih.gov

A study on 4-phenylpyrimidine-2(1H)-thiones revealed that certain derivatives could inhibit COX-1 and COX-2 enzymes. Specifically, a 4-methoxy derivative demonstrated 33.23% inhibition of COX-1, while a 4-nitro substituted analog showed 29.81% inhibition of the same enzyme. nih.gov Further research into other pyrimidin-2-thione derivatives indicated potent anti-inflammatory effects, with many compounds exhibiting activity ranging from 61% to 86% in the carrageenan-induced rat paw edema assay, which was comparable to or better than the reference drug ibuprofen (B1674241) (69% inhibition). nih.gov

In the quest for more selective and potent anti-inflammatory agents, researchers have synthesized various pyrimidine derivatives and evaluated their activity. For instance, a series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives were synthesized and screened for their anti-inflammatory properties using the rat paw edema model. nih.gov Many of these compounds showed statistically significant anti-inflammatory activity. nih.gov

The development of dihydropyrimidin-2(1H)-ones (DHPMs) and their thione analogs has also been a promising area. These compounds are known to possess a wide range of pharmacological activities, including anti-inflammatory effects. researchgate.net Some of these derivatives have been found to be significant inhibitors of key inflammatory pathways. researchgate.net

Furthermore, the synthesis of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides has yielded compounds with notable analgesic and anti-inflammatory activities, suggesting their potential for further development as non-steroidal anti-inflammatory drugs (NSAIDs). pharmjournal.ru Some pyrimidine derivatives have also demonstrated high selectivity towards COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with traditional NSAIDs. nih.gov

| Derivative Class | Assay | Key Findings | Reference |

| 4-Phenylpyrimidine-2(1H)-thiones | In vitro COX inhibition | 4-methoxy derivative: 33.23% COX-1 inhibition; 4-nitro analog: 29.81% COX-1 inhibition. | nih.gov |

| Pyrimidin-2-thione derivatives | Carrageenan-induced rat paw edema | 61% to 86% anti-inflammatory activity, comparable to ibuprofen (69%). | nih.gov |

| 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acids | Rat paw edema | Many compounds showed significant anti-inflammatory activity. | nih.gov |

| N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides | Preclinical tests | Demonstrated high analgesic and anti-inflammatory activities. | pharmjournal.ru |

| Pyrimidine derivatives L1 and L2 | In vitro COX inhibition | High selectivity towards COX-2, comparable to meloxicam. | nih.gov |

Other Biological Activities under Investigation

Plant Growth Stimulating Activity

Recent studies have highlighted the potential of pyrimidine derivatives as effective and environmentally friendly plant growth regulators. auctoresonline.org Research has explored the use of these compounds to enhance the growth and photosynthetic capabilities of various crops. auctoresonline.orgresearchgate.net

A series of new pyrimidine derivatives synthesized from 2-amino-6-methylpyrimidine-4(3H)-thione demonstrated a significant stimulating effect on plant growth, with results showing a 43–96% increase compared to the standard, heteroauxin. researchgate.net These derivatives, which include structures containing azole or azine heterocycles linked through a sulfur atom or a thiomethylene group, have shown promise in agricultural applications. researchgate.net

In studies on winter wheat, certain pyrimidine derivatives, when applied at a concentration of 10⁻⁶M, exhibited a regulatory effect on shoot and root length that was comparable to or exceeded that of the natural plant hormone auxin (IAA) and synthetic regulators like Methyur and Kamethur. auctoresonline.orgresearchgate.net For instance, some derivatives increased shoot length by 43.5–71.75% and root length by 92.56–113.11% compared to control plants. auctoresonline.org Similarly, research on sorghum demonstrated that soaking seeds in 10⁻⁷ M solutions of pyrimidine derivatives improved growth and productivity. researchgate.net

The growth-regulating impact of newly synthesized thienopyrimidine derivatives was also found to be greater than that of auxin IAA or the synthetic regulators Methyur and Kamethur in studies on wheat plants. mdpi.com

| Plant | Derivative Type | Concentration | Observed Effect | Reference |

| General | 2-Amino-6-methylpyrimidine-4(3H)-thione derivatives | Not specified | 43–96% increase in growth compared to heteroauxin. | researchgate.net |

| Winter Wheat | Pyrimidine derivatives | 10⁻⁶M | Increased shoot length by 43.5–71.75% and root length by 92.56–113.11%. | auctoresonline.org |

| Sorghum | Pyrimidine derivatives | 10⁻⁷M | Improved growth and productivity from seed soaking. | researchgate.net |

| Wheat | Thienopyrimidine derivatives | Not specified | Greater growth-regulating impact than auxin IAA, Methyur, and Kamethur. | mdpi.com |

Enzyme Inhibition Beyond Cytotoxicity

The pyrimidine scaffold is a key feature in many compounds with enzyme-inhibiting properties, making it an attractive structure for drug discovery. nih.gov Research has focused on developing pyrimidine-based inhibitors for various enzymes involved in pathological conditions, moving beyond general cytotoxicity. mdpi.com

One area of investigation is the inhibition of cyclooxygenases (COX), as mentioned in the anti-inflammatory section. nih.gov Additionally, thienopyrimidine derivatives have been synthesized and identified as potent inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3) expression, which is stimulated by Interleukin-6 (IL-6). nih.gov Several of these compounds significantly suppressed the phosphorylation of STAT3 and ERK1/2, suggesting their potential in treating inflammatory diseases by targeting specific signaling pathways. nih.gov

Furthermore, acetophenone-based 3,4-dihydropyrimidine-2(1H)-thiones have been investigated as potential inhibitors of tyrosinase and ribonucleotide reductase (RNR). nih.gov The aberrant expression of RNR is a target for various proliferative disorders, including cancer. nih.gov The exploration of such specific enzyme inhibitors represents a promising avenue for developing targeted therapies. nih.gov

| Enzyme Target | Inhibitor Class | Key Findings | Reference |

| STAT3 and ERK1/2 | Thienopyrimidine derivatives | Significantly suppressed phosphorylation stimulated by IL-6. | nih.gov |

| Tyrosinase and Ribonucleotide Reductase (RNR) | Acetophenone-based 3,4-dihydropyrimidine-2(1H)-thiones | Investigated as potential inhibitors. | nih.gov |

Material Science and Other Emerging Applications of Pyrimidine 2 1h Thione Scaffolds

Corrosion Inhibition Studies

Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. These molecules function by adsorbing onto the metal surface, forming a protective barrier that hinders the corrosive process. The pyrimidine-2(1H)-thione scaffold is particularly promising for this application due to its multiple adsorption centers.

Research into pyrimidine-2-thione derivatives has demonstrated their efficacy in protecting metals such as mild steel. Studies utilizing weight loss and electrochemical techniques have shown that derivatives like 4-(4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione can effectively inhibit the corrosion of mild steel in 1.0 M sulfuric acid. researchgate.net The inhibition process involves the adsorption of these molecules on the metal surface, which follows the Langmuir adsorption isotherm, indicating the formation of a monolayer barrier. researchgate.netthepharmajournal.com

Computational studies, including quantum chemical calculations, have been employed to understand the inhibition mechanism at a molecular level. These studies on derivatives such as 5-Phenoxy-6-phenyl-4-p-tolyl-1H-pyrimidine-2-thione (PMS) suggest that the thione group plays a significant role. ajchem-b.com The analysis of parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electronegativity helps in predicting the inhibitive action. For instance, theoretical calculations identified the sulfur, oxygen, and nitrogen atoms as the primary sites for electron donation to the metal's vacant d-orbitals, facilitating strong adsorption. ajchem-b.com The binding energy and molecular dynamics simulations further describe the nature and stability of the adsorbed layer on an iron surface. ajchem-b.com While specific experimental data for 6-Methoxypyrimidine-2(1H)-thione is not extensively documented, the performance of structurally similar compounds provides strong evidence for its potential as an effective corrosion inhibitor.

Table 1: Theoretical Corrosion Inhibition Performance of a Pyrimidine-2-thione Derivative This table presents theoretical data for a related compound, 5-Phenoxy-6-phenyl-4-p-tolyl-1H-pyrimidine-2-thione (PMS), to illustrate the potential of the scaffold.

Source: Adapted from computational studies on pyrimidine (B1678525) derivatives. ajchem-b.com

Applications in Catalysis Research

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in synthetic chemistry for forming carbon-carbon bonds, crucial for creating complex molecules like pharmaceuticals and agrochemicals. libretexts.org This reaction typically employs a palladium catalyst to couple an organoborane with a halide or triflate. libretexts.org Heterocyclic compounds, including pyrimidine derivatives, are important substrates in these reactions.

The reactivity of halogenated pyrimidines in Suzuki-Miyaura couplings has been a subject of significant research. For instance, the regioselective double Suzuki coupling of 2,4-dichloropyrimidine (B19661) has been developed to efficiently synthesize diarylated pyrimidines. nih.gov The choice of solvent and base is critical, with alcoholic solvent mixtures often providing better reactivity at lower temperatures. nih.gov The presence of nitrogen atoms within the pyrimidine ring can influence the catalytic cycle, sometimes deactivating the palladium catalyst through complex formation. mdpi.com

While research on this compound as a ligand or catalyst is not widely published, studies on related structures highlight the importance of the methoxy (B1213986) group in such reactions. The Suzuki-Miyaura coupling of 2-chloro-6-methoxypyridine (B123196) demonstrates that the methoxy substituent is a key feature in substrates used for creating complex aryl-heteroaryl linkages. researchgate.net The thione group in this compound could also offer unique electronic properties as a ligand for a metal catalyst, suggesting a potential area for future catalysis research.

Table 2: Conditions for Suzuki-Miyaura Coupling of a Related Dichloropyrimidine

Source: Adapted from research on Suzuki-Miyaura reactions of dichloropyrimidines. mdpi.com

Potential in Agricultural Chemical Research (e.g., Insecticidal Bioefficacy)

Pyrimidine derivatives are a well-established class of compounds in agricultural chemistry, exhibiting a broad spectrum of biological activities, including insecticidal, herbicidal, and fungicidal properties. thepharmajournal.com The pyrimidine scaffold is present in many commercial pesticides and is a frequent target for the discovery of new active ingredients.

In the field of insecticides, pyrimidine-based compounds have shown significant toxicity against various pests. For example, certain polyfunctionalized pyrimidine derivatives have demonstrated high efficacy against the cowpea aphid (Aphis craccivora), with some compounds showing greater activity than commercial standards like acetamiprid. growingscience.com Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the pyrimidine ring are critical for their insecticidal potency. growingscience.com

As herbicides, phenylpyrimidine derivatives have been studied for their ability to inhibit plant growth by targeting specific enzymes. thepharmajournal.com Research has shown that these compounds can possess significant pre-emergent herbicidal activity against weeds like rape and barnyard grass. thepharmajournal.comccspublishing.org.cn Furthermore, pyrimidine-substituted sulfonylurea derivatives have been developed to have high herbicidal activity combined with faster soil degradation rates and better crop safety. mdpi.com

The fungicidal potential of pyrimidine derivatives is also an active area of research. Novel fungicides containing pyrimidine motifs have been designed and synthesized, showing excellent activity against plant pathogens such as Sclerotinia sclerotiorum. nih.govnih.gov

Although specific bioefficacy data for this compound is limited, the extensive research on the pyrimidine-2(1H)-thione scaffold suggests its strong potential for development into a novel agrochemical. The methoxy group, in particular, is a common feature in many biologically active molecules and could enhance the efficacy or modify the mode of action.

Table 3: Insecticidal Activity of a Pyrimidine Derivative Against Cowpea Aphid (Aphis craccivora) This table presents data for a related, highly active pyrimidine compound to illustrate the potential of the scaffold.

Note: Compound IDs are as specified in the source study. These are complex pyrimidine derivatives, not this compound. growingscience.com

Future Research Directions and Prospects in 6 Methoxypyrimidine 2 1h Thione Chemistry

Development of Novel Synthetic Methodologies

The synthesis of pyrimidine-2-thiones is well-established, with the Biginelli reaction being a prominent method. This one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and thiourea (B124793) offers a straightforward route to dihydropyrimidines, which can be further modified. mdpi.commdpi.com However, future research will likely focus on developing more efficient, sustainable, and diverse synthetic strategies for 6-Methoxypyrimidine-2(1H)-thione and its derivatives.

Key areas for development include:

Microwave-Assisted Synthesis: This technique has shown promise in accelerating reaction times and improving yields for the synthesis of various heterocyclic compounds, including pyrimidine (B1678525) derivatives. rsc.org Future work could optimize microwave-assisted protocols for the Biginelli reaction or other synthetic routes to this compound, making the process more environmentally friendly and cost-effective.

Novel Catalysts: The exploration of new catalysts, such as Lewis acids, ionic liquids, and even natural catalysts like granite and quartz, has been shown to enhance the efficiency of the Biginelli reaction for related compounds. nih.govnih.gov Research into novel catalytic systems specifically tailored for the synthesis of 6-methoxylated pyrimidine-2-thiones could lead to higher yields and milder reaction conditions.

Multi-component Reactions: Beyond the traditional Biginelli reaction, the development of novel multi-component reactions (MCRs) could provide rapid access to a diverse library of this compound derivatives. A four-component Biginelli's reaction has been reported for the synthesis of functionalized pyrimidines, suggesting potential for further expansion of this methodology. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis of this compound could enable large-scale production for further biological and material science investigations.

Exploration of New Biological Targets and Activities

Pyrimidine derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ekb.egrsc.orgnih.gov Future research on this compound will aim to identify and validate new biological targets and expand its therapeutic potential.

Promising areas of investigation include:

Anticancer Activity: Numerous pyrimidine-2-thione derivatives have demonstrated potent anticancer activity against various cell lines. scielo.brmdpi.comtandfonline.com Future studies on this compound should focus on its effects on specific cancer signaling pathways, such as the RAS/PI3K/Akt/JNK pathway, which has been implicated in breast cancer. researchgate.netnih.gov Investigating its potential as an inhibitor of kinases like topoisomerase-IIα could also be a fruitful avenue. biosynth.com

Antimicrobial Activity: With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents. Pyrimidine-2-thiones have shown activity against a range of bacteria and fungi. mdpi.com The antibacterial and antifungal spectrum of this compound and its derivatives should be systematically evaluated against clinically relevant pathogens.

Enzyme Inhibition/Activation: Some pyrimidine-2-thione analogues have been identified as activators of enzymes like acid alpha-glucosidase, which is relevant for the treatment of Pompe disease. Screening this compound against a panel of enzymes could uncover novel therapeutic applications.

Neurodegenerative Diseases: The potential of pyrimidine derivatives as cholinesterase inhibitors is an area of growing interest for the treatment of Alzheimer's disease. The structural features of this compound warrant investigation into its potential to modulate targets relevant to neurodegeneration.

Advanced Computational Modeling for Structure-Activity Relationship Optimization

Computational chemistry plays a pivotal role in modern drug discovery and materials science. For this compound, advanced computational modeling will be instrumental in optimizing its structure for enhanced activity and desired properties.

Future computational studies will likely involve:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are essential for understanding how the structural features of a molecule influence its biological activity. For this compound, QSAR models can be developed to predict the anticancer or antimicrobial activity of new derivatives, thereby guiding the synthesis of more potent compounds.

Molecular Docking: This technique allows for the prediction of the binding orientation of a ligand to its target protein. researchgate.netnih.gov Molecular docking studies will be crucial for identifying the specific amino acid interactions between this compound and its biological targets, providing insights for rational drug design.

Density Functional Theory (DFT) Calculations: DFT methods can be used to understand the electronic properties and reactivity of molecules. researchgate.net These calculations can provide insights into the reaction mechanisms of synthetic routes and help in predicting the stability and reactivity of new derivatives.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. Computational tools can be used to assess the drug-likeness of this compound and its analogues, helping to prioritize candidates with favorable pharmacokinetic profiles.

Integration into Advanced Materials and Catalytic Systems

The unique structural features of this compound, including the presence of nitrogen and sulfur heteroatoms, make it an attractive candidate for applications in materials science and catalysis.

Future research in this domain could explore:

Corrosion Inhibitors: Pyrimidine-2-thione derivatives have been shown to be effective corrosion inhibitors for mild steel in acidic environments. scielo.br The methoxy (B1213986) group in this compound could enhance its adsorption onto metal surfaces, and systematic studies are needed to evaluate its performance as a corrosion inhibitor for various metals and alloys.

Metal Complexes and Catalysis: The thione group can coordinate with metal ions to form stable complexes. nih.gov These metal complexes can exhibit interesting catalytic properties. Future work could involve the synthesis and characterization of this compound-metal complexes and the evaluation of their catalytic activity in various organic transformations.

Functional Polymers: The pyrimidine moiety can be incorporated into polymer backbones to create functional materials with specific optical, electronic, or thermal properties. The reactivity of the thione group could be exploited for polymerization or for post-polymerization modification to introduce desired functionalities.

Fluorescent Probes: The heterocyclic nature of the pyrimidine ring suggests potential for fluorescence. Modifications to the this compound scaffold could lead to the development of novel fluorescent probes for the detection of metal ions or other analytes.

Q & A

Q. What are the established synthetic routes for 6-Methoxypyrimidine-2(1H)-thione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Biginelli-like multicomponent reactions, modified to incorporate methoxy and thione groups. For example, a one-pot approach may use thiourea, β-keto esters, and aldehydes under acidic conditions (e.g., HCl or TFA) to form the dihydropyrimidine-thione scaffold, followed by oxidation or functionalization . Methoxy group introduction can occur via nucleophilic substitution or alkoxylation steps using methyl iodide or methoxide reagents . Yield optimization requires precise control of solvent polarity (e.g., ethanol or dioxane), temperature (reflux vs. ambient), and catalyst selection (e.g., Oxone® for oxidation steps) . Purity is ensured through recrystallization or column chromatography, monitored by TLC/HPLC.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- IR : Identifies thione (C=S stretch ~1200–1050 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups .

- NMR : H NMR reveals methoxy protons as a singlet (~δ 3.3–3.8 ppm), while C NMR confirms S-C and O-CH₃ substituents .

- X-ray crystallography : Monoclinic space groups (e.g., ) are common, with bond lengths critical for confirming tautomeric forms (e.g., C=S: ~1.67 Å; C-O: ~1.43 Å). Hydrogen-bonding networks (N–H⋯N, C–H⋯S) stabilize the crystal lattice .

Q. What biological activities are associated with this compound derivatives?

- Methodological Answer : Derivatives exhibit anticancer (e.g., HepG2, MCF-7 inhibition via VEGFR-2 targeting) , antimicrobial (Gram-positive bacteria) , and enzyme-modulating properties (e.g., melanin production inhibition in melanoma cells) . Activity is assessed via:

- In vitro assays : MTT for cytotoxicity, agar diffusion for antimicrobial screening.

- Structure-activity relationship (SAR) : Methoxy groups enhance lipophilicity and bioavailability, while thione moieties enable metal coordination in enzyme inhibition .

Advanced Research Questions

Q. How do solvent polarity and reaction time influence tautomeric equilibrium in this compound synthesis?

- Methodological Answer : Tautomeric shifts (thione ↔ thiol) are solvent-dependent. Polar aprotic solvents (e.g., DMSO) stabilize the thione form via hydrogen-bond disruption, while protic solvents (e.g., ethanol) favor thiol tautomers. Reaction time must be minimized to prevent oxidation of thiol to disulfide byproducts. Kinetic studies using UV-Vis or H NMR can monitor tautomer ratios .

Q. How can crystallographic data resolve contradictions in reported bond lengths for pyrimidine-thione derivatives?

- Methodological Answer : Discrepancies in bond lengths (e.g., C–S vs. C–N) arise from protonation states or lattice strain. High-resolution X-ray data (θ > 25°, ) combined with Hirshfeld surface analysis clarify electronic effects. For example, N1 protonation in pyrazine-thione analogs elongates adjacent C–N bonds by ~0.05 Å . Refinement software (SHELXL) with anisotropic displacement parameters improves accuracy .

Q. What role do intermolecular interactions play in the stability of this compound crystals?

- Methodological Answer : Crystal packing is governed by:

- N–H⋯N hydrogen bonds : Form infinite chains along the [100] axis (donor-acceptor distance ~2.89 Å).

- C–H⋯S interactions : Contribute ~36.8% to Hirshfeld surfaces, stabilizing layered structures .

- π-π stacking : Methoxy groups may disrupt aromatic interactions, requiring compensatory van der Waals forces. Thermal stability is validated via DSC/TGA .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer :

- DFT : Optimizes geometry (B3LYP/6-311+G(d,p)) to calculate electrostatic potentials, identifying nucleophilic/electrophilic sites for ligand-receptor docking .

- Molecular docking (AutoDock Vina) : Screens against targets like VEGFR-2, with binding affinity validated by IC₅₀ values from enzymatic assays .

- ADMET prediction (SwissADME) : Assesses logP (~2.5 for methoxy derivatives) and BBB permeability to prioritize drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.